molecular formula C20H22N4O4S B4137470 dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate

dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate

Cat. No. B4137470
M. Wt: 414.5 g/mol
InChI Key: NNGBCPQCQGXDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate, also known as ML-18, is a novel compound that has gained attention in the scientific community due to its potential applications in cancer research. It is a small molecule inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its binding partner Max. The inhibition of this interaction has been shown to have anti-tumor effects in preclinical studies.

Mechanism of Action

Dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate inhibits the interaction between c-Myc and Max by binding to the Max binding domain of c-Myc. This prevents the formation of the c-Myc/Max heterodimer, which is required for the transcriptional activation of many oncogenes. The inhibition of this interaction leads to the downregulation of c-Myc target genes, which are involved in cell proliferation, survival, and metabolism.
Biochemical and Physiological Effects:
dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate has been shown to have anti-tumor effects in preclinical studies. It inhibits the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate has been shown to inhibit tumor growth in mouse xenograft models.

Advantages and Limitations for Lab Experiments

One advantage of dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate is that it is a small molecule inhibitor, which makes it easier to administer in lab experiments. It has also been shown to have high selectivity for the c-Myc/Max interaction, which reduces the potential for off-target effects. One limitation of dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate is that it has low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for the research on dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate. One direction is to investigate its efficacy in combination with other anti-cancer drugs. Another direction is to explore its potential applications in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate in preclinical and clinical settings.

Scientific Research Applications

Dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate has been shown to have potential applications in cancer research. It inhibits the interaction between c-Myc and Max, which is a critical step in the transcriptional regulation of many oncogenes. This inhibition leads to the downregulation of c-Myc target genes, which are involved in cell proliferation, survival, and metabolism. dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate has been shown to have anti-tumor effects in preclinical studies, both in vitro and in vivo.

properties

IUPAC Name

dimethyl 5-[(4-pyridin-2-ylpiperazine-1-carbothioyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-27-18(25)14-11-15(19(26)28-2)13-16(12-14)22-20(29)24-9-7-23(8-10-24)17-5-3-4-6-21-17/h3-6,11-13H,7-10H2,1-2H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGBCPQCQGXDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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